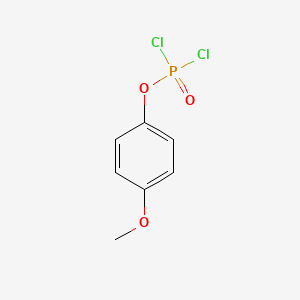
p-Methoxyphenyl dichlorophosphate
Cat. No. B8528890
M. Wt: 241.00 g/mol
InChI Key: FEYLPXDPKKSRHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07608599B2
Procedure details


p-methoxyphenyl dichlorophosphate (11d) was prepared as described in Example 2 from p-methoxyphenol (4.00 g, 0.032 mol), POCl3 (3.00 mL, 0.032 mol) and TEA (4.49 mL, 0.032 mol) and dry Et2O (25 mL). The dichlorophosphate 11d was obtained as a yellow clear oil (5.1 g, 0.021 mol, 67%) and used without further purification.


[Compound]
Name
TEA
Quantity
4.49 mL
Type
reactant
Reaction Step Three


Name

Name
Yield
67%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.[O:10]=[P:11](Cl)([Cl:13])[Cl:12]>CCOCC>[P:11]([Cl:13])([Cl:12])([O:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[O:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)O
|
Step Two
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Step Three
[Compound]
|
Name
|
TEA
|
|
Quantity
|
4.49 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
p-methoxyphenyl dichlorophosphate (11d) was prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
P(=O)(OC1=CC=C(C=C1)OC)(Cl)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.021 mol | |
| AMOUNT: MASS | 5.1 g | |
| YIELD: PERCENTYIELD | 67% | |
| YIELD: CALCULATEDPERCENTYIELD | 65.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
